2-Deoxy-D-ribonic acid lithium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

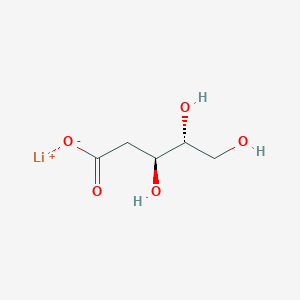

Molecular Formula |

C5H9LiO5 |

|---|---|

Molecular Weight |

156.1 g/mol |

IUPAC Name |

lithium;(3S,4R)-3,4,5-trihydroxypentanoate |

InChI |

InChI=1S/C5H10O5.Li/c6-2-4(8)3(7)1-5(9)10;/h3-4,6-8H,1-2H2,(H,9,10);/q;+1/p-1/t3-,4+;/m0./s1 |

InChI Key |

WZIPPBIIXKGDHT-RFKZQXLXSA-M |

Isomeric SMILES |

[Li+].C([C@@H]([C@@H](CO)O)O)C(=O)[O-] |

Canonical SMILES |

[Li+].C(C(C(CO)O)O)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Conversion of D-Ribonolactone to L-Lyxonolactone via C-4 Inversion

The conversion of D-ribonolactone to L-lyxonolactone represents a significant stereochemical transformation, specifically an epimerization at the C-4 position. This process is a critical step in the synthesis of various important compounds, including iminosugars and other natural product analogues. acs.orgnih.govnih.gov The general strategy involves the activation of the C-5 hydroxyl group of a protected D-ribonolactone derivative, followed by a base-mediated intramolecular cyclization that proceeds with inversion of configuration at the C-4 chiral center. researchgate.net

The reaction sequence typically commences with the protection of the C-2 and C-3 hydroxyl groups of D-ribonolactone, commonly as an isopropylidene acetal, to prevent their participation in subsequent reactions. researchgate.netorgsyn.org The resulting 2,3-O-isopropylidene-D-ribono-1,4-lactone is then subjected to activation of the primary hydroxyl group at C-5. nih.gov This is often achieved by converting it into a good leaving group, such as a mesylate or tosylate. researchgate.netnih.gov

The crucial inversion step is accomplished by treating the C-5 activated intermediate with a base, such as aqueous potassium hydroxide (B78521). nih.gov The reaction mechanism is understood to involve a base-promoted cleavage of the D-ribonolactone ring, followed by an intramolecular SN2 reaction. This leads to the formation of a C4-C5 epoxide intermediate. Subsequent intramolecular relactonization occurs with the inversion of stereochemistry at the C-4 position, yielding the L-lyxonolactone derivative. acs.orgresearchgate.net In some variations of this method, a 5-chlorinated D-ribonolactone derivative is used, which upon treatment with a base, also proceeds through a similar mechanism to afford the L-lyxonolactone. researchgate.net

This transformation has been successfully implemented on a large, multi-kilogram scale, highlighting its efficiency and operational simplicity for producing significant quantities of L-lyxonolactone derivatives. acs.org

Table 1: Key Steps in the Conversion of D-Ribonolactone Derivatives to L-Lyxonolactone Derivatives

| Starting Material | Key Reagents | Product | Yield | Reference |

| 2,3-O-Isopropylidene-D-ribono-1,4-lactone | 1. Mesyl chloride, pyridine (B92270) 2. aq. KOH | 2,3-O-Isopropylidene-L-lyxono-1,4-lactone | High | nih.gov |

| 5-Chloro-5-deoxy-2,3-O-isopropylidene-D-ribono-1,4-lactone | aq. KOH | 2,3-O-Isopropylidene-L-lyxono-1,4-lactone | Quant. | researchgate.net |

| 5-O-Tosyl-2,3-O-isopropylidene-L-ribonolactone | aq. 1,4-dioxane, KOH; acidic ion exchange resin | 2,3-O-Isopropylidene-D-lyxonolactone | 87% | nih.gov |

Mechanistic Studies on its Role in DNA Damage

Oxidative damage to DNA can lead to the formation of various lesions, with the sugar moiety being a primary target. The resulting products, such as 2-deoxyribonolactone, are central to the pathways of DNA strand cleavage.

2-Deoxyribonolactone is a significant product of C1′-oxidation resulting from DNA damage by a variety of agents, including γ-radiolysis and enediyne antitumor antibiotics like neocarzinostatin. oup.compnas.org This alkaline-labile lesion can also be a transient intermediate during DNA strand scission induced by copper-phenanthroline complexes. oup.comnih.govnih.gov Its formation can occur through the oxidation of a C1' radical, direct two-electron oxidation, or as a consequence of initial one-electron oxidation of a nucleobase. oup.com The presence of 2-deoxyribonolactone has been specifically identified at sites where cytosine release is induced by neocarzinostatin. pnas.org This lesion is chemically unstable and can lead to strand breaks through successive β- and δ-elimination reactions. acs.org The study of oligonucleotides containing a site-specific 2-deoxyribonolactone lesion is critical for understanding the chemical and enzymatic processes related to DNA damage and repair. oup.comresearchgate.net

Research has successfully identified and isolated 2-Deoxy-D-erythro-pentonic acid from alkali-labile sites within DNA that has been subjected to gamma-irradiation. tandfonline.com This finding provides direct evidence for the specific type of sugar damage that occurs under these conditions. Gamma-radiolysis of crystalline 2-deoxy-D-ribose can also lead to the formation of 2,5-dideoxy-D-erythro-pentonic acid through a chain reaction. nih.gov The study of radicals formed in gamma-irradiated DNA, using techniques like electron spin resonance (ESR) spectroscopy, helps to elucidate the pathways leading to these sugar-based products. nih.gov

Chemical Kinetics and Reaction Mechanisms Involving Related Deoxyribose Derivatives

The reactivity of deoxyribose and its derivatives is further illuminated by studying their behavior in various chemical reactions, such as oxidation by metal ions.

The reaction rate is dependent on the concentrations of the reactants and the acidity of the solution. The complete rate law for the Cr(VI) oxidation of 2-deoxy-D-ribose at 33°C is given by: -d[Cr(VI)]/dt = (k₀ + k'H[H⁺]²) [2-deoxyribose][Cr(VI)] cdnsciencepub.comresearchgate.netresearchgate.net

Rate Constants for Cr(VI) Reduction by 2-Deoxy-D-Ribose

| Constant | Value | Units |

|---|---|---|

| k₀ | (1.3 ± 0.5) × 10⁻³ | mol⁻¹ dm³ s⁻¹ |

| k'H | (4.2 ± 0.1) × 10⁻² | mol⁻³ dm⁹ s⁻¹ |

Data obtained at 33°C. cdnsciencepub.comresearchgate.net

Mechanistic studies, including electron paramagnetic resonance (EPR), have shown the formation of intermediate Cr(V) species. cdnsciencepub.comresearchgate.net An intermediate sugar alkoxide radical has also been trapped and observed. cdnsciencepub.comresearchgate.net The Cr(V) species, which can be five- or six-coordinate oxochromate(V) intermediates, react with the sugar substrate faster than Cr(VI) does. cdnsciencepub.comresearchgate.net

The oxidation of sugars, including deoxyribose derivatives, often proceeds through the formation of hydroperoxide intermediates. The cleavage of these intermediates is a key step in the degradation pathway. One established mechanism is the α-hydroxy hydroperoxide cleavage. nih.gov In this process, the nucleophilic addition of hydrogen peroxide to the carbonyl group of the sugar forms an α-hydroxy hydroperoxide adduct. nih.gov This adduct can then decompose, leading to the cleavage of a C-C bond and the formation of formic acid and a lower aldose. nih.govagriculturejournals.cz This process can repeat, leading to the complete oxidation of the sugar. nih.gov Other proposed mechanisms for carbohydrate fragmentation include the Baeyer-Villiger mechanism and radical-driven pathways. nih.govacs.org In the presence of metal ions, the homolytic cleavage of photochemically produced hydroperoxides can induce free radical oxidation processes. researchgate.net

Catalytic Transformations and Reaction Optimization

Optimizing the conditions for chemical transformations involving deoxyribose derivatives is essential for both synthetic applications and for understanding their role in degradation pathways. In the reduction of Cr(VI) by D-ribose, the reaction is catalyzed by Mn(II) at low Cr(VI) concentrations, proceeding through a pathway that is first order in both D-ribose and H⁺. rsc.org Conversely, at high Cr(VI) concentrations, Mn(II) can inhibit the reaction by trapping intermediate Cr(IV). rsc.org

In the oxidation of carbohydrates using hydrogen peroxide, the reaction efficiency can be significantly improved by controlling the addition of the oxidant. For instance, the stepwise addition of H₂O₂ in the oxidation of starch helps to avoid its rapid decomposition and leads to a higher product yield with desired modifications. acs.org The balance between catalyst concentration and the rate of oxidant addition is crucial for achieving efficient and selective oxidation. acs.org

Heterogeneous Catalysis in D-Ribose Oxidation to D-Ribonate

The oxidation of D-ribose to D-ribonate is a critical step in the synthesis of various valuable compounds. rsc.org The use of heterogeneous catalysts, such as palladium-bismuth on carbon (Pd-Bi/C), has been investigated as an alternative to conventional oxidizing agents. rsc.org

The reaction's efficiency is significantly influenced by pH. researchgate.net In the absence of pH control, the reaction of D-ribose oxidation using a 5Pd-Bi/C catalyst and oxygen starts with a high initial rate but plateaus at around 40% conversion after 180 minutes. researchgate.net This is attributed to a decrease in pH from approximately 4.4-4.6 to 2.8-3.1 due to the formation of ribonic acid, which likely poisons the catalyst. researchgate.net

Table 1: Effect of pH on D-Ribose Oxidation

| pH | D-Ribose Conversion (%) | Time (min) |

| Uncontrolled (~4.4 to ~2.8) | 40 | 180 |

| Maintained at 9 | >92 | 120 |

Data derived from multiple experimental reports. researchgate.netrsc.org

When the pH is maintained at a controlled value, such as 9, the conversion of D-ribose to D-ribonate can exceed 92% within 2 hours. rsc.org The optimization of the catalyst composition is also crucial, with a 5:1 atomic ratio of Pd:Bi showing the best results for the oxidation of D-sugars to their corresponding lactones. rsc.org The reaction is typically carried out at a temperature of 50°C with a continuous flow of oxygen. researchgate.net

Study of Catalyst Regeneration and Reuse in Sugar Acid Production

A significant advantage of using heterogeneous catalysts is the potential for their regeneration and reuse, which is a key principle of green chemistry. rsc.orgresearchgate.net In the context of sugar acid production, the ability to recycle the catalyst without a significant loss of activity is economically and environmentally beneficial.

Studies have shown that heterogeneous catalysts like Pd-Bi/C can be easily separated from the reaction mixture and reused with no loss of activity in the oxidation of D-sugars. rsc.org Similarly, gold-based catalysts, which have demonstrated high activity and selectivity for the oxidation of various monosaccharides and disaccharides to their corresponding aldonic acids, also exhibit good long-term stability and reusability. researchgate.net

However, catalyst deactivation can occur. One of the primary reasons for the deactivation of noble metal-based catalysts in glucose oxidation is metal leaching. researchgate.net This is particularly relevant when the pH of the reaction mixture decreases as the concentration of the resulting sugar acid increases. researchgate.net

The development of magnetic activated carbon (MAC) offers a promising solution for catalyst recovery. acs.org This approach involves incorporating magnetic components into the activated carbon matrix, allowing for rapid and efficient separation of the catalyst from the reaction medium using an external magnetic field. acs.org While some synthesis methods for MAC can be energy-intensive, newer methods are being developed that are more sustainable. acs.org Regeneration studies of such catalysts have shown retention of a significant percentage of their initial adsorption capacity over multiple cycles. acs.org

Elucidation of Sugar Degradation and Oxidation Pathways Leading to Pentonic Acids

The degradation and oxidation of sugars can proceed through various complex pathways, leading to the formation of a wide range of products, including pentonic acids. These pathways are often influenced by factors such as pH and the presence of oxidizing agents. acs.orgagriculturejournals.cz

One significant pathway for the formation of pentoses from hexonates is through a non-enzymatic process involving nonselective chemical oxidation. acs.org For instance, the oxidation of gluconate can yield a mixture of 2-oxo-, 4-oxo-, 5-oxo-, and 6-oxo-uronate regioisomers. acs.org Subsequent carbonyl migration to the 3-position enables β-decarboxylation, ultimately leading to the formation of pentoses. acs.org The selectivity of these reactions is pH-dependent, with pH values between 5 and 7 favoring Ruff degradation to arabinose, while a pH below 5 favors nonselective oxidation. acs.org

In biological systems, oxidative pathways like the Weimberg and Dahms pathways are involved in the conversion of pentose (B10789219) sugars. nih.govgoogle.com In the Weimberg pathway, a pentose is first oxidized to a lactone, which is then hydrolyzed to a sugar acid. nih.gov This sugar acid is subsequently converted to 2-dehydro-3-deoxy-aldopentonate. nih.gov The Dahms pathway also proceeds through the formation of D-xylonate from D-xylose, which is then converted to 2-keto-3-deoxy-pentanoic acid. google.com

The degradation of monosaccharides can also lead to the formation of lower carboxylic acids through the subsequent reactions of sugar fragmentation products or the direct decomposition of intermediates like uloses or hydroperoxides. agriculturejournals.cz Under alkaline conditions, sugars undergo significant changes, including keto-enol tautomerism and benzilic acid rearrangement of deoxyuloses, which can result in the formation of various deoxy-pentonic acids. researchgate.net For example, the alkaline degradation of 4-O-substituted D-glucose can lead to the formation of 3-deoxy-pentonic acids. researchgate.net

Mechanistic Investigations and Reaction Pathways

Role as a Chiral Building Block

2-Deoxy-D-ribose and its derivatives are recognized as a rich source of chiral 5-carbon building blocks for synthesis. researchgate.netacs.org The defined stereocenters within the molecule's backbone allow for the stereocontrolled synthesis of complex target molecules. This is a cornerstone of "chiral pool" synthesis, where a readily available, enantiomerically pure natural product is used as a starting material. Its utility has been demonstrated in the concise synthesis of various useful chiral synthons, including precursors for complex natural products and modified nucleosides. researchgate.netnih.gov

Utility in the Synthesis of Biologically Active Molecules

The chiral framework provided by 2-deoxy-D-ribose derivatives is instrumental in constructing a range of biologically active molecules. nih.gov Aldolases, for example, can utilize derivatives of 2-deoxy-D-ribose to perform enantioselective carbon-carbon bond formations, generating multiple chiral centers in a single step under mild conditions. nih.gov This has been applied to the industrial synthesis of versatile chiral precursors for widely used pharmaceuticals. nih.gov Furthermore, its structure is a key starting point for synthesizing carbocyclic nucleosides, which are analogues of natural nucleosides with significant antiviral activity. nih.gov

Specific Applications

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-9, in particular, is implicated in various pathological processes, including tumor metastasis and inflammation. nih.govnih.gov Consequently, the development of selective MMP-9 inhibitors is a significant therapeutic goal. caymanchem.com

While direct synthesis of MMP-9 inhibitors from 2-Deoxy-D-ribonic acid lithium salt is not prominently documented, its L-enantiomer, 2-deoxy-L-ribose, has been shown to suppress the invasion of tumor cells by inhibiting MMP-9. sigmaaldrich.com The chiral backbone of deoxyribose derivatives is crucial for designing specific inhibitors that can fit into the active site of enzymes like MMPs. Thiirane-based compounds are one class of potent and selective MMP inhibitors, and their synthesis often relies on chiral precursors to achieve the desired stereochemistry for effective binding to the enzyme's zinc-containing active site. nih.govcaymanchem.com The structural motifs available from the chiral pool of 2-deoxy-D-ribose are suitable for the stereospecific construction of such complex inhibitors.

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis, the formation of new blood vessels. cannenta.com Modulating VEGF expression has significant therapeutic implications, from promoting wound healing to inhibiting tumor growth. cannenta.commdpi.com

Research has shown that 2-deoxy-D-ribose (2dDR), the precursor to 2-Deoxy-D-ribonic acid, can upregulate the production of VEGF in human aortic endothelial cells. cannenta.com Studies comparing 2dDR to other sugars found that it specifically increased VEGF concentration, suggesting a targeted mechanism of action. cannenta.com This pro-angiogenic effect is being explored for developing advanced wound dressings that can stimulate healing. chemicalbook.commdpi.com

Furthermore, the lithium cation in this compound may also play a role in modulating VEGF. Separate studies have demonstrated that lithium chloride can promote VEGF expression and secretion in brain endothelial cells and astrocytes. nih.gov This effect is mediated through specific signaling pathways, such as the PI3-K/GSK-3β pathway in endothelial cells. nih.gov Therefore, the compound this compound combines a chiral organic anion known to be derived from a VEGF-stimulating precursor with a cation that has also been shown to independently promote VEGF expression.

Table 2: Research Findings on VEGF Modulation

| Compound/Factor | Effect on VEGF | Cell Type / Model | Reference |

|---|---|---|---|

| 2-deoxy-D-ribose (2dDR) | Increased VEGF production | Human Aortic Endothelial Cells (HAECs) | cannenta.com |

| Lithium Chloride | Promoted VEGF secretion | Human Brain Microvascular Endothelial Cells & Rat Cortical Astrocytes | nih.gov |

| 2-deoxy-D-glucose (2dDG) | Reported to be anti-angiogenic (contrast to 2dDR) | In vitro and in vivo models | cannenta.com |

Table of Compound Names

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) / Abbreviation(s) |

|---|---|

| 2-Deoxy-D-ribonic acid lithium salt | 2-Deoxy-D-erythro-pentonic acid lithium salt |

| 2-Deoxy-D-ribonic acid | Deoxyribonic acid |

| 2-Deoxy-D-ribose | 2dDR |

| 2-Deoxy-L-ribose | 2dLR |

| 2-deoxy-D-glucose | 2dDG |

| Lithium Chloride | - |

| Lithium Hydroxide (B78521) | - |

| Vascular Endothelial Growth Factor | VEGF |

| Matrix Metalloproteinase-9 | MMP-9 |

| Bromine | - |

| Zinc | - |

| D-ribose | - |

| 2-Deoxy-ribonolactone | - |

Spectroscopic and Structural Characterization Methodologies for Derivatives and Reaction Intermediates

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the connectivity of atoms and the three-dimensional arrangement of molecules. For derivatives of 2-Deoxy-D-ribonic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including derivatives of 2-deoxy-D-ribonic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the study of 2-deoxy-D-ribonic acid derivatives, such as 2-deoxy-D-ribono-1,4-lactone, NMR is used to confirm the structure of synthesized compounds. lookchem.com For instance, the reaction of 2-deoxy-D-ribono-1,4-lactone with various reagents to form derivatives can be monitored, and the structures of the resulting products can be unambiguously assigned using one-dimensional (1D) and two-dimensional (2D) NMR techniques. researchgate.net These techniques, including Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect (NOE) spectroscopy, help establish the connectivity between protons and the spatial proximity of atoms, which is crucial for determining the stereochemistry of the molecule. lookchem.com

Predicted ¹H and ¹³C NMR data for 2-deoxy-D-ribonic acid are available and serve as a reference for the analysis of its derivatives. np-mrd.orghmdb.ca For example, the ¹H NMR spectrum of 2-deoxy-D-ribose, a related compound, shows a complex mixture of alpha- and beta-furanose forms, which can be partially assigned using H-H COSY. chemicalbook.com Similarly, ¹³C NMR spectra provide information on the carbon skeleton of the molecule. np-mrd.org

The following table summarizes predicted NMR data for 2-deoxy-D-ribonic acid, which is useful for the analysis of its derivatives.

| Nucleus | Predicted Chemical Shift (ppm) | Reference |

| ¹H | 1.724, 1.800, 1.97, 2.01, 3.605, 3.696, 3.78, 3.86, 3.93, 3.96, 4.12, 4.8, 5.300 | chemicalbook.com |

| ¹³C | Varies depending on the specific carbon atom | np-mrd.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are powerful techniques for the identification and purity assessment of 2-Deoxy-D-ribonic acid lithium salt and its derivatives. bldpharm.com These methods are highly sensitive and provide accurate mass measurements, which are crucial for confirming the elemental composition of synthesized compounds.

LC-MS is particularly useful for analyzing complex mixtures and reaction products. The chromatographic separation allows for the isolation of individual components before they are introduced into the mass spectrometer for analysis. This is essential for identifying byproducts and assessing the purity of the desired product. For instance, in the synthesis of derivatives of 2-deoxy-D-ribono-1,4-lactone, LC-MS can be used to monitor the progress of the reaction and to characterize the final products. lookchem.com

UPLC offers higher resolution and faster analysis times compared to conventional HPLC, making it a valuable tool for high-throughput screening and quality control. lcms.cz The use of UPLC-MS can significantly improve the efficiency of purity assessments for this compound.

The addition of lithium ions in the mobile phase during LC-MS analysis can enhance the ionization of certain molecules, leading to improved sensitivity and more reliable quantification. nih.govmdpi.com This technique, known as lithium cationization, can be particularly beneficial for the analysis of this compound and its derivatives. nih.gov

The following table summarizes the key applications of mass spectrometry in the analysis of this compound.

| Technique | Application | Key Advantages |

| LC-MS | Identification of reaction products, analysis of complex mixtures | High sensitivity, provides molecular weight information |

| UPLC-MS | Purity assessment, high-throughput screening | High resolution, fast analysis times |

| Lithium Cationization LC-MS | Enhanced detection of specific analytes | Improved sensitivity and quantification |

Optical activity is a fundamental property of chiral molecules, and its measurement is crucial for determining the stereochemical outcome of reactions involving 2-Deoxy-D-ribonic acid and its derivatives. The specific rotation, [α], is a characteristic physical constant for a chiral compound and can be used to assess its enantiomeric purity.

For this compound, the optical activity is reported as [α]/D +12.0±2.0° (24 hr, c = 1 in 1 M HCl). sigmaaldrich.comsigmaaldrich.com This value serves as a benchmark for the stereochemical integrity of the compound. Any deviation from this value could indicate the presence of impurities or that a change in the stereochemistry has occurred.

During the synthesis of derivatives of 2-Deoxy-D-ribonic acid, such as the formation of 2-deoxy-D-ribonic acid hydrazide from 2-deoxy-D-ribono-1,4-lactone, polarimetry is used to monitor the stereochemical transformations. mdpi.com The optical rotation of the starting material, intermediates, and the final product are measured to ensure that the desired stereoisomer is obtained. mdpi.com For example, the synthesis of 2-deoxy-L-ribose, the enantiomer of the naturally occurring sugar, resulted in a product with an identical absolute value of optical rotation but with the opposite sign, confirming its structure. ttu.ee

The following table highlights the importance of optical activity measurements in the context of 2-Deoxy-D-ribonic acid.

| Compound/Transformation | Significance of Optical Activity | Reference |

| This compound | Confirms the stereochemical identity and purity of the compound. | sigmaaldrich.comsigmaaldrich.com |

| Synthesis of 2-deoxy-D-ribonic acid hydrazide | Monitors the stereochemical course of the reaction. | mdpi.com |

| Synthesis of 2-deoxy-L-ribose | Confirms the formation of the correct enantiomer. | ttu.ee |

X-ray Crystallographic Studies of Synthesized Intermediates and Final Products

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. This technique is invaluable for the unambiguous structural elucidation of synthesized intermediates and final products in the chemistry of 2-Deoxy-D-ribonic acid.

Furthermore, X-ray crystallography has been used to establish the structure of intermediates in complex syntheses. For example, in the synthesis of various carbohydrate derivatives, X-ray crystallographic analysis of key intermediates provides crucial stereochemical information that guides the subsequent steps of the synthesis. ox.ac.uk The ability to obtain a crystal structure of an intermediate can confirm the success of a particular reaction step and provide insights into the reaction mechanism. nih.gov

The table below summarizes the key information obtained from X-ray crystallographic studies of a derivative of 2-Deoxy-D-ribonic acid.

| Compound | Key Structural Features Determined by X-ray Crystallography | Reference |

| 2-Deoxy-D-ribonic acid hydrazide | Exists as the Z isomer; adopts a zigzag conformation in the crystal lattice. | mdpi.com |

Electrochemical Characterization Techniques

Electrochemical methods can provide valuable information about the redox properties and behavior of ions in solution. For compounds like this compound, these techniques can be used to study the behavior of the lithium ion and potentially the electrochemical properties of the organic anion under specific conditions.

Polarography is an electrochemical technique that involves measuring the current as a function of the applied potential at a dropping mercury electrode. While specific polarographic studies on this compound were not found in the provided search results, research on other lithium salts in various media offers insights into the potential applications of this technique.

Studies on the polarography of the hydrogen ion in concentrated solutions of lithium chloride have shown that the presence of the lithium salt significantly affects the electrochemical behavior of other species in the solution. rsc.org For instance, the addition of lithium chloride breaks down the hydrogen-bonded water structure. rsc.org In fused salt systems, such as lithium chloride-potassium chloride eutectic, polarography has been used to study the electrochemical behavior of various metal ions. acs.orgosti.gov These studies demonstrate the utility of polarography in determining the properties of ions in non-aqueous and highly concentrated salt solutions. osti.gov

Furthermore, polarographic investigations of uranium(VI) in aqueous solutions of lithium hydroxide (B78521) have been conducted to understand the reduction processes. irb.hr These studies highlight how the nature of the lithium salt in the supporting electrolyte can influence the electrochemical reactions of other species. While not directly focused on this compound, this body of work indicates that polarography could be a useful tool for investigating the electrochemical properties of this compound and its interactions in solution, particularly concerning the lithium ion.

| System Studied | Key Findings from Polarography | Relevance to this compound |

| Hydrogen ion in concentrated LiCl | LiCl alters the water structure and affects ion mobility. | Provides insight into how the lithium salt might influence the solution properties and electrochemical behavior of other species. |

| Metal ions in fused LiCl-KCl | Enables the study of electrochemical properties of ions in non-aqueous, high salt concentration environments. | Suggests a potential method for studying the electrochemical properties of the lithium ion in different media. |

| Uranium(VI) in LiOH solutions | The lithium salt electrolyte influences the reduction process of uranium. | Demonstrates the role of the lithium salt as a supporting electrolyte in electrochemical studies. |

Q & A

Basic: What are the standard methods for synthesizing 2-Deoxy-D-ribonic acid lithium salt, and how can its solubility be optimized during preparation?

Synthesis typically involves acid-base neutralization of 2-deoxy-D-ribonic acid with lithium hydroxide under controlled pH (e.g., pH 7–8) in aqueous or hydroalcoholic media. To optimize solubility, temperature-controlled crystallization (4–10°C) and slow evaporation are recommended. Precipitates should be washed with cold ethanol to remove impurities . Solubility testing in polar solvents (water, methanol) is critical, as lithium salts generally exhibit higher aqueous solubility compared to other alkali metal salts .

Basic: What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Key techniques include:

- HPLC-UV/RI : Quantify purity using reverse-phase C18 columns with aqueous mobile phases (e.g., 0.1% formic acid) .

- FTIR : Confirm functional groups (e.g., carboxylic acid O-H stretch at 2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR (¹H/¹³C) : Verify deoxyribonic acid backbone integrity; absence of extraneous peaks indicates purity .

- ICP-OES : Quantify lithium content to validate stoichiometry .

Advanced: How does this compound participate in microbial metabolic pathways, and what experimental models validate its role?

This compound is a structural analog of intermediates in the Entner-Doudoroff (ED) pathway, potentially inhibiting phosphogluconate dehydratase. In vitro assays with Pseudomonas spp. can assess metabolic flux via NADH/NAD+ ratio monitoring. Isotopic labeling (¹³C-glucose) coupled with LC-MS tracks incorporation into downstream metabolites, distinguishing ED pathway activity from glycolysis .

Advanced: What experimental strategies ensure stability of this compound under varying pH and temperature conditions?

- pH Stability : Use buffered solutions (pH 5–8) to prevent lactonization; monitor degradation via UPLC-MS over 24–72 hours .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .

- Lyophilization : For long-term storage, lyophilize under vacuum with cryoprotectants (trehalose) to prevent hygroscopic degradation .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

Contradictions often arise from differences in solvent systems or impurities. Standardize protocols:

- Solubility : Use OECD guidelines with saturated solutions filtered through 0.22 µm membranes .

- pKa Determination : Employ potentiometric titration in ionic strength-adjusted media (e.g., 0.15 M KCl) .

- Cross-validate results using independent methods (e.g., NMR vs. conductometric titration) .

Advanced: What in silico and in vitro approaches are suitable for studying interactions between this compound and metal-dependent enzymes?

- Molecular Docking : Use AutoDock Vina with enzyme structures (e.g., PDB ID 1EDD) to predict binding affinities at active sites .

- Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) in the presence/absence of lithium ions to assess competitive inhibition .

- Circular Dichroism (CD) : Monitor conformational changes in enzymes upon ligand binding .

Basic: How should researchers handle and dispose of this compound to comply with laboratory safety protocols?

Use PPE (gloves, goggles) and avoid inhalation/contact. Neutralize waste with dilute HCl (pH <2) before disposal. Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Advanced: What isotopic labeling strategies (e.g., ²H, ¹³C) are effective for tracing this compound in metabolic flux studies?

Synthesize deuterated analogs via catalytic deuteration of precursor alkenes. For ¹³C labeling, use glucose-¹³C₆ in microbial cultures and track label incorporation via GC-MS or NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.